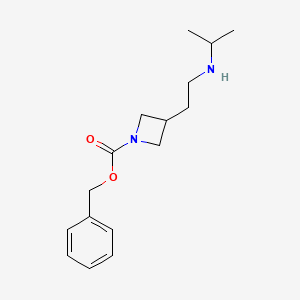
CID 57370468
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 57370468” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 57370468 involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis techniques that ensure the consistent production of the compound while maintaining its chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
CID 57370468 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In this reaction, the compound gains electrons, typically in the presence of reducing agents.
Substitution: This involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 57370468 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential medicinal properties, including its role in drug development and disease treatment.
Industry: The compound is used in industrial applications, such as the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of CID 57370468 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
CID 57370468 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it exhibits.
Propiedades
Fórmula molecular |
C6H10BO |
|---|---|
Peso molecular |
108.96 g/mol |
InChI |
InChI=1S/C6H10O.B/c1-3-5-7-6-4-2;/h3-4H,1-2,5-6H2; |
Clave InChI |
ATVHIDCHSPEXAU-UHFFFAOYSA-N |
SMILES canónico |
[B].C=CCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


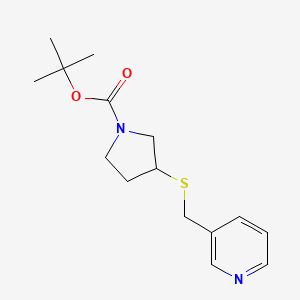
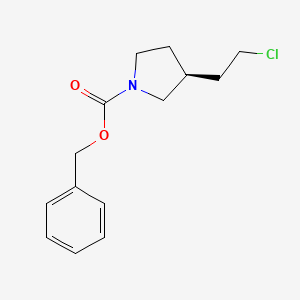
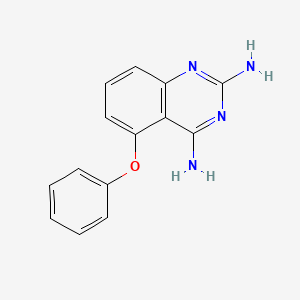
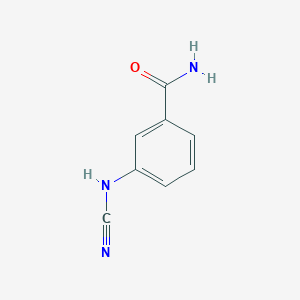
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
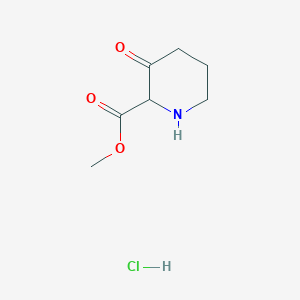
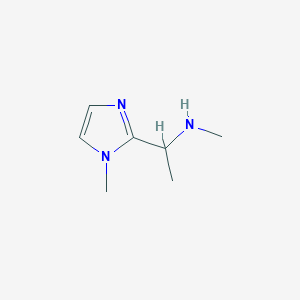
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
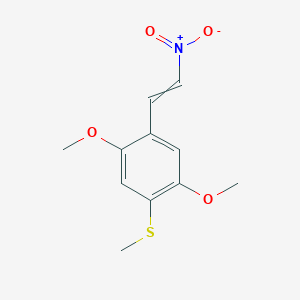
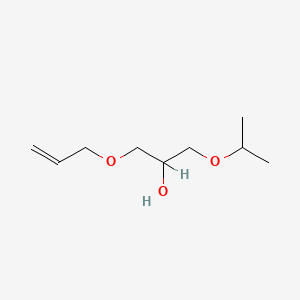
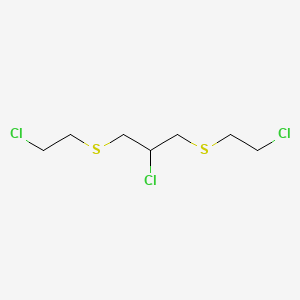
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
